molecular formula C13H8F8N2 B14326703 1-Methyl-3-(pentafluoroethyl)-5-phenyl-4-(trifluoromethyl)-1H-pyrazole CAS No. 110035-58-0

1-Methyl-3-(pentafluoroethyl)-5-phenyl-4-(trifluoromethyl)-1H-pyrazole

Cat. No.: B14326703
CAS No.: 110035-58-0
M. Wt: 344.20 g/mol
InChI Key: VULGKJBBAHOAQD-UHFFFAOYSA-N
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Description

1-Methyl-3-(pentafluoroethyl)-5-phenyl-4-(trifluoromethyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Chemical Reactions Analysis

1-Methyl-3-(pentafluoroethyl)-5-phenyl-4-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include lithium sulfinate, boron pinacolate, and sulfonyl chloride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-3-(pentafluoroethyl)-5-phenyl-4-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(pentafluoroethyl)-5-phenyl-4-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the trifluoromethyl and pentafluoroethyl groups, which enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

1-Methyl-3-(pentafluoroethyl)-5-phenyl-4-(trifluoromethyl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

110035-58-0

Molecular Formula

C13H8F8N2

Molecular Weight

344.20 g/mol

IUPAC Name

1-methyl-3-(1,1,2,2,2-pentafluoroethyl)-5-phenyl-4-(trifluoromethyl)pyrazole

InChI

InChI=1S/C13H8F8N2/c1-23-9(7-5-3-2-4-6-7)8(12(16,17)18)10(22-23)11(14,15)13(19,20)21/h2-6H,1H3

InChI Key

VULGKJBBAHOAQD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)C2=CC=CC=C2

Origin of Product

United States

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